molecular formula C18H15BrFN3OS B2885726 4-(2-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 694472-73-6

4-(2-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2885726
CAS No.: 694472-73-6
M. Wt: 420.3
InChI Key: MNDNELCKKXAPPW-UHFFFAOYSA-N
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Description

The compound “4-(2-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic molecule. It contains several functional groups including a carboxamide, a thioxo group, and a tetrahydropyrimidine ring. The presence of bromine and fluorine atoms indicates that it might be involved in halogen bonding interactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the tetrahydropyrimidine ring, followed by the introduction of the bromophenyl and fluorophenyl groups. The carboxamide group could be introduced through a reaction with an appropriate amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydropyrimidine ring would likely contribute to the rigidity of the molecule, while the bromophenyl and fluorophenyl groups could be involved in various intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The bromine and fluorine atoms could potentially be replaced in a substitution reaction. The carboxamide group could also undergo various reactions, such as hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms could increase its density and boiling point compared to similar compounds without these halogens .

Scientific Research Applications

Catalytic Synthesis

The compound is related to derivatives synthesized through the Biginelli reaction, which has been catalyzed by sodium hydrogen sulfate for producing N,4-diaryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides in moderate to high yields. This method highlights the compound's role in facilitating the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and material science (Gein, Zamaraeva, & Dmitriev, 2018).

Antipathogenic Activity

Research has shown the significance of thiourea derivatives, closely related to our compound of interest, in developing antimicrobial agents. These derivatives have been evaluated for their interaction with bacterial cells, demonstrating significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm growth capabilities (Limban, Marutescu, & Chifiriuc, 2011).

Structural and Electronic Characterization

The compound also serves as a base for studying molecular structure and conformation. X-ray crystal structure analysis and density functional theory (DFT) calculations have been applied to similar tetrahydropyrimidine derivatives, revealing insights into their structural and electronic characteristics. This research contributes to our understanding of the molecular behaviors that underlie the compound's reactivity and potential biological activity (Memarian et al., 2013).

Antihypertensive and Anti-ulcer Activities

Interestingly, derivatives of 1,4-dihydropyrimidines/pyrimidines, related to the compound , have been studied for their antihypertensive and anti-ulcer activities. This research indicates a broader therapeutic potential, suggesting that modifications of the tetrahydropyrimidine core can lead to compounds with significant biomedical applications (Rana, Kaur, & Kumar, 2004).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on its reactivity and toxicity, which are not known without further information .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicinal chemistry or materials science, studying its reactivity and physical properties, and developing efficient methods for its synthesis .

Properties

IUPAC Name

4-(2-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3OS/c1-10-15(17(24)22-14-9-5-4-8-13(14)20)16(23-18(25)21-10)11-6-2-3-7-12(11)19/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDNELCKKXAPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2Br)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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